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Compound of Interest

Compound Name: Depramine

Cat. No.: B1212513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tricyclic antidepressant

desipramine, focusing on its molecular structure, physicochemical characteristics, and

pharmacological profile. The information is intended to support research and development

efforts by providing detailed data and methodologies in a structured format.

Molecular Structure and Identity
Desipramine is a secondary amine tricyclic antidepressant (TCA) belonging to the

dibenzazepine class of compounds.[1][2] It is the primary active metabolite of the tertiary amine

TCA, imipramine.[3] The core structure consists of a three-ring dibenzazepine system with a

propyl(methyl)amine side chain attached to the central nitrogen atom.[1]

Identifier Value

IUPAC Name
3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-

methylpropan-1-amine[1]

Chemical Formula C₁₈H₂₂N₂[1]

Molecular Weight 266.38 g/mol [4]

CAS Number 50-47-5 (free base)[1]

Drug Class Tricyclic Antidepressant (TCA)[2]
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Physicochemical Properties
Desipramine is typically used as its hydrochloride salt, which is a white to off-white crystalline

powder that is readily soluble in water and alcohol.[5] A summary of its key physicochemical

properties is presented below.

Property Value Source

Melting Point (HCl salt) 215-216 °C [4]

pKa 10.4 [3]

logP 4.90 [3]

Water Solubility 58.6 mg/L (at 24 °C) [3]

Pharmacological Properties
The pharmacological activity of desipramine is complex, involving high-affinity interaction with

monoamine transporters and lower-affinity binding to various other neuroreceptors.

Pharmacodynamics
The primary mechanism of action of desipramine is the potent and relatively selective inhibition

of the norepinephrine transporter (NET).[1][6] This blockade of norepinephrine reuptake from

the synaptic cleft leads to an increased concentration and prolonged activity of norepinephrine

at the synapse, which is believed to be the principal driver of its antidepressant effects.[3][7]

Compared to other TCAs, desipramine is considered the most selective for the NET.[1]

While its primary target is NET, desipramine also exhibits weaker inhibition of the serotonin

transporter (SERT) and acts as an antagonist at several other receptors, including α1-

adrenergic, histamine H1, and muscarinic acetylcholine receptors.[1][8] This "off-target" activity

contributes to its side-effect profile, which includes hypotension, sedation, and anticholinergic

effects like dry mouth and constipation.[3][9] However, its antihistamine and anticholinergic

effects are among the weakest of the TCAs.[1] Chronic administration leads to adaptive

changes in the brain, including the downregulation of β-adrenergic receptors.[2][3]
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The binding affinities (Ki) of desipramine for its primary targets and various other receptors are

summarized in the table below.

Target Binding Affinity (Ki, nM) Pharmacological Action

Norepinephrine Transporter

(NET)
0.49 - 4.0 Inhibitor[1][3]

Serotonin Transporter (SERT) 23 - 102 Inhibitor[1]

Histamine H1 Receptor 10 - 110 Antagonist[1][3]

α1-Adrenergic Receptor 13 - 61 Antagonist[1][3]

Muscarinic Acetylcholine

Receptors (M1-M5)
86 - 220 Antagonist[1][3]

Dopamine D2 Receptor >10,000 Binder[3]

Pharmacokinetics
Desipramine is well-absorbed after oral administration, though it undergoes extensive first-pass

metabolism.[3] The pharmacokinetic profile can vary significantly between individuals, largely

due to genetic polymorphisms in metabolizing enzymes.[10]

Parameter Value

Bioavailability 60-70%[1]

Time to Peak Plasma Concentration (Tmax) 4-6 hours[3]

Protein Binding 73-92%[2][3]

Volume of Distribution (Vd) 10-50 L/kg[11]

Elimination Half-life (t½) 12-30 hours[1]

Metabolism
Hepatic, primarily via CYP2D6 (major) and

CYP1A2 (minor)[3][12]

Major Active Metabolite 2-hydroxydesipramine[3]

Route of Excretion ~70% in urine (as metabolites)[3][13]
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Key Experimental Protocols
Norepinephrine Transporter (NET) Uptake Assay
(Fluorescence-Based)
This protocol describes a method for quantifying the inhibitory activity of desipramine on the

norepinephrine transporter in a cell-based, high-throughput format using a fluorescent

substrate.

1. Objective: To determine the IC₅₀ value of desipramine for the inhibition of norepinephrine

transporter (NET) uptake activity.

2. Materials & Reagents:

HEK293 cells stably expressing human NET (HEK-hNET).

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

Desipramine hydrochloride (test compound).

Known NET inhibitors (e.g., nisoxetine) for positive control.

Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent NET substrate and

a masking dye).[14]

Fluorescence microplate reader with bottom-read capability.

3. Methodology:

Cell Plating:

Culture HEK-hNET cells to ~80-90% confluency.
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Seed cells into poly-D-lysine coated microplates at an optimized density (e.g., 40,000-

60,000 cells/well for 96-well plates).[14]

Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a

monolayer.[14]

Compound Preparation:

Prepare a stock solution of desipramine in an appropriate solvent (e.g., DMSO).

Perform serial dilutions of desipramine in Assay Buffer to create a range of test

concentrations (e.g., 10-point, 3-fold dilutions).

Prepare solutions for controls: Assay Buffer only (vehicle control, maximum uptake) and a

saturating concentration of a known NET inhibitor (positive control, maximum inhibition).

Assay Procedure:

On the day of the assay, gently aspirate the culture medium from the cell plates.

Add the prepared compound dilutions and controls to the respective wells (e.g., 100 µL for

96-well plates).[14]

Incubate the plate for 10-15 minutes at 37°C to allow the compounds to interact with the

transporters.[15]

Prepare the Dye Solution by reconstituting the fluorescent substrate/masking dye mix in

Assay Buffer according to the manufacturer's protocol.[14]

Add the Dye Solution to all wells.[14]

Data Acquisition:

Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

Measure the fluorescence intensity in kinetic mode (e.g., readings every 1-2 minutes for

30 minutes) or as an endpoint reading after a 10-30 minute incubation.[14][15] The assay

relies on the principle that the fluorescent substrate is taken up by the cells, while an
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external masking dye quenches the fluorescence of any substrate remaining outside the

cells.[14]

Data Analysis:

For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For

endpoint data, use the final fluorescence values.

Normalize the data: Set the average of the vehicle control as 100% activity and the

average of the positive control as 0% activity.

Plot the percent inhibition against the logarithm of the desipramine concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations
The following diagrams illustrate key pathways and workflows related to desipramine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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